
5-(Hydroxymethyl)-2-methoxypyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-2-methoxypyridin-3-ol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a hydroxymethyl group at the 5-position and a methoxy group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-methoxypyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyridine with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 5-position. The reaction is typically carried out under mild conditions, with the temperature maintained at around 60-70°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. Catalysts may also be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-2-methoxypyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 5-(hydroxymethyl)-2-methoxypyridine using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-Formyl-2-methoxypyridin-3-ol.
Reduction: 5-(Hydroxymethyl)-2-methoxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-2-methoxypyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-2-methoxypyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with a furan ring instead of a pyridine ring.
2-Methoxypyridine: Lacks the hydroxymethyl group at the 5-position.
5-Formyl-2-methoxypyridin-3-ol: An oxidized form of 5-(Hydroxymethyl)-2-methoxypyridin-3-ol.
Uniqueness
This compound is unique due to the presence of both hydroxymethyl and methoxy groups on the pyridine ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H9NO3 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-2-methoxypyridin-3-ol |
InChI |
InChI=1S/C7H9NO3/c1-11-7-6(10)2-5(4-9)3-8-7/h2-3,9-10H,4H2,1H3 |
Clave InChI |
FQUGCDLYPJODFG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)
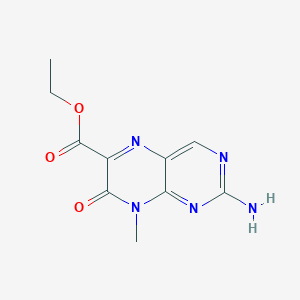
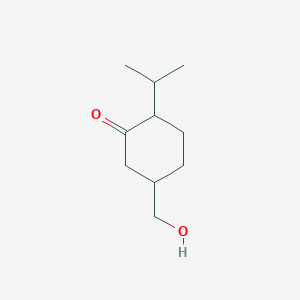
![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)
![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
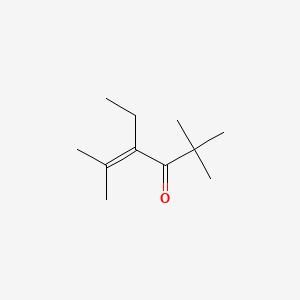
![2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide](/img/structure/B13794501.png)
![6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid](/img/structure/B13794507.png)
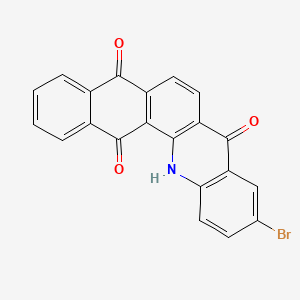
![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)

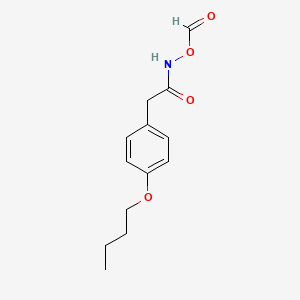
![Methyl [(3-methylphenyl)methyl]carbamate](/img/structure/B13794554.png)
